Oxobis(propanoato-O)zirconium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
68926-31-8 |
|---|---|
Molecular Formula |
C6H12O5Zr |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
oxozirconium;propanoic acid |
InChI |
InChI=1S/2C3H6O2.O.Zr/c2*1-2-3(4)5;;/h2*2H2,1H3,(H,4,5);; |
InChI Key |
ZSQMANYQPOGRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.O=[Zr] |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry of Oxobis Propanoato O Zirconium
Synthetic Routes for Oxobis(propanoato-O)zirconium
The synthesis of this compound is most commonly achieved through the reaction of zirconium alkoxides with propanoic acid. This method offers a reliable pathway to the desired compound, while alternative strategies provide flexibility in precursor selection.
Derivation from Zirconium Alkoxides via Carboxylic Acid Reactions
The reaction between zirconium(IV) n-propoxide and propanoic acid in a non-aqueous solvent such as n-propanol is a primary method for synthesizing zirconium propanoate complexes. This reaction proceeds through the substitution of propoxy groups with propanoate ligands. The resulting product is often a complex mixture, but under controlled conditions, this compound can be isolated. The reaction is typically carried out with a specific molar ratio of carboxylic acid to alkoxide to control the degree of substitution and the formation of oxo-clusters.
Alternative Preparative Strategies for Zirconium Propanoate Complexes
This compound as a Precursor for Zirconia and Zirconium Oxide Materials
This compound is a valuable precursor for the synthesis of high-purity zirconia (ZrO2) and other zirconium oxide-based materials. Its utility stems from its decomposition and condensation behaviors, which can be precisely controlled to yield materials with desired properties.
Thermal Decomposition Pathways to Zirconium Oxide (ZrO2)
The thermal decomposition of this compound is a direct route to producing zirconium oxide. When heated, the propanoate ligands are removed, and the zirconium-oxo core undergoes transformation to form ZrO2. The decomposition process typically occurs in stages, with the initial loss of organic components followed by the crystallization of the zirconia phases. The final crystalline phase of the ZrO2 (monoclinic, tetragonal, or cubic) is influenced by the calcination temperature and atmosphere.
Hydrolytic Polycondensation Mechanisms in Sol-Gel Processes Utilizing this compound.
In sol-gel processes, this compound serves as a molecular precursor that undergoes hydrolysis and polycondensation reactions. The addition of water initiates the hydrolysis of the remaining propoxy or propanoate groups, leading to the formation of hydroxylated zirconium species. These species then undergo polycondensation, forming Zr-O-Zr bridges and resulting in the growth of a three-dimensional oxide network. The rate of these reactions can be controlled by factors such as the water-to-alkoxide ratio and the pH of the solution.
Influence of Reaction Conditions on Zirconia Material Crystallinity and Morphology.
The final properties of the zirconia materials derived from this compound are highly dependent on the reaction conditions. Key parameters include the concentration of the precursor, the type of solvent, the reaction temperature, and the presence of additives or surfactants. For instance, controlling the hydrolysis and condensation rates can influence the particle size and porosity of the resulting zirconia. Furthermore, the choice of calcination temperature and heating rate during the thermal decomposition step plays a critical role in determining the crystalline phase and grain size of the final ZrO2 material.
Table 1: Influence of Reaction Conditions on Zirconia Properties
| Reaction Condition | Effect on Zirconia Material |
|---|---|
| Precursor Concentration | Affects particle size and agglomeration. |
| Solvent Type | Influences hydrolysis and condensation rates, impacting particle morphology. |
| Reaction Temperature | Controls the kinetics of sol-gel reactions and thermal decomposition. |
| Water-to-Alkoxide Ratio | Determines the extent of hydrolysis and the structure of the resulting gel network. |
| Calcination Temperature | Dictates the crystalline phase (monoclinic, tetragonal, cubic) and grain size of the final ZrO2. |
| Additives/Surfactants | Can be used to control particle size, shape, and prevent agglomeration. |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Zirconium(IV) n-propoxide |
| Propanoic acid |
| n-propanol |
| Zirconium tetrachloride |
| Hydrogen chloride |
| Zirconium basic carbonate |
Functionalization and Modification Strategies for this compound Precursors
This compound and related compounds are valuable precursors, primarily for producing zirconia (ZrO₂) nanostructures through processes like the sol-gel method. ontosight.aiscielo.br The properties of the final zirconia material are highly dependent on the chemistry of the precursor solution. Therefore, functionalization and modification of the zirconium propanoate precursor system are critical strategies to control the reaction pathways and tailor the characteristics of the resulting nanomaterials.
Ligand Exchange Reactions and Adduct Formation in Zirconium Propanoate Systems
The propanoate ligands attached to the zirconium center are subject to substitution by other ligands in what are known as ligand exchange reactions. youtube.com This process allows for the chemical modification of the precursor complex, which in turn influences its reactivity and decomposition behavior.
The exchangeability of ligands is a key feature of zirconium chemistry. Studies on related zirconium complexes, such as those with carbonate or acetylacetonate (B107027) ligands, provide insight into these mechanisms. For instance, research on a monomeric zirconium carbonate complex demonstrated that carboxylic acids like gluconic acid, L-tartaric acid, and citric acid can displace the carbonate ligands. nih.gov The efficiency of this exchange depends on the binding affinity of the incoming ligand for the zirconium center. nih.gov
In other systems, such as tetrakis(acetylacetonato)zirconium(IV), ligand exchange with free acetylacetone (B45752) (Hacac) has been shown to proceed through the formation of a nine-coordinate adduct, [Zr(acac)₄(Hacac)]. rsc.org This intermediate complex then facilitates the exchange process. It is plausible that zirconium propanoate systems undergo similar reactions, where other coordinating species in a solution can either form adducts or directly substitute the propanoate ligands. The introduction of dicarboxylic acids, for example, can lead to the formation of porous zirconium dicarboxylates, demonstrating a complete exchange of the original monocarboxylate ligand. rsc.org This substitution is a foundational step in creating more complex structures like metal-organic frameworks (MOFs). researchgate.net
Impact of Modifiers on Sol-Gel Kinetics and Resultant Zirconia Nanostructures
The sol-gel process is a versatile technique for synthesizing zirconia nanoceramics from molecular precursors like zirconium propanoates. scielo.brresearchgate.net This method involves hydrolysis and condensation reactions. However, a significant challenge in zirconia synthesis is that the rate of hydrolysis of zirconium precursors is often much faster than the rate of condensation, which can lead to uncontrolled precipitation and agglomeration of particles. scielo.brnih.gov
To overcome this, chemical modifiers or chelating agents are added to the precursor solution. These modifiers coordinate to the zirconium center, altering its reactivity and stabilizing it against rapid hydrolysis. This control over the sol-gel kinetics has a profound impact on the properties of the final zirconia nanostructures. scielo.br
Common modifiers include carboxylic acids and β-diketones like acetylacetone. For example, using acetic acid as a chelating agent with a zirconium n-propoxide precursor helps to decrease the hydrolysis rate. scielo.br The modifier can coordinate in various ways (e.g., as a monodentate or bidentate ligand), which alters the molecular structure of the precursor and, consequently, the kinetics of the gel formation. scielo.br
The molar ratio of water used for hydrolysis is another critical parameter. Studies have shown that increasing the water content can dramatically decrease the gelation time. scielo.br The choice of modifier and reaction conditions directly influences the physical characteristics of the resulting zirconia.
Table 2: Effect of Modifiers on Sol-Gel Synthesis of Zirconia
| Modifier/Parameter | Effect on Kinetics | Impact on Zirconia Nanostructure | Reference |
| Acetic Acid | Decreases hydrolysis rate by chelation | Affects coordination and structural evolution | scielo.br |
| Increased Water Ratio (r) | Decreases gelation time (e.g., from 120h at r=1 to 5h at r=4) | Favors higher surface area and pore volume | scielo.br |
| Honey (as capping agent) | Prevents hard agglomeration of nanoparticles | Stabilizes the tetragonal phase of zirconia, reduces crystallite size | nih.gov |
| Citrate (in microwave method) | Promotes rapid gelation and combustion | Leads to smaller particle sizes | nih.gov |
| pH (using ammonia) | Strongly influences reaction rate | Affects nanoparticle size; optimal size of ~15.6 nm obtained at pH 9 | researchgate.net |
The resulting nanostructures can be further modified. For instance, incorporating nanoparticles like silver oxide or titanium oxide into zirconia-based materials has been shown to enhance mechanical properties such as flexural strength and bond strength. researchgate.net The surface microstructure of zirconia itself can also be engineered at the micro- and nano-scale to influence its biological interactions. nih.gov Ultimately, the strategic use of modifiers in the precursor stage provides a powerful tool to control the size, phase (e.g., monoclinic vs. tetragonal), and porosity of zirconia nanomaterials, tailoring them for specific advanced applications. scielo.brnih.gov
Structural Elucidation and Coordination Environment of Oxobis Propanoato O Zirconium
Coordination Geometry of the Central Zirconium Atom
Zirconium(IV) is known for its complex coordination chemistry, often forming polynuclear clusters, especially with carboxylate ligands. In these structures, the zirconium atoms are interconnected by oxo or hydroxo bridges, and the carboxylate groups typically bridge adjacent metal centers. acs.org The precise geometry is a function of the synthesis conditions, which can influence the formation of various polynuclear species. acs.org
Polyhedral Description of the Zirconium Coordination Sphere (e.g., Octahedral Geometry)
The coordination sphere around a central zirconium atom in carboxylate complexes is often described as an octahedron, although higher coordination numbers of seven or eight are also common. acs.orgrsc.org In many polynuclear zirconium carboxylate clusters, the metal atoms are arranged in an octahedral geometry. acs.org For instance, in some hexameric zirconium benzoate (B1203000) clusters, the zirconium atoms themselves form an octahedron, and the coordination environment of each zirconium atom is also octahedral, composed of oxygen atoms from oxo/hydroxo groups, water molecules, and the carboxylate ligands. acs.org
The coordination bond distances provide insight into the structure, with Zr–O(oxo) bonds typically being the shortest (around 2.00–2.14 Å), followed by Zr–O(carboxylate) bonds (2.16–2.28 Å), and finally Zr–O(water/hydroxide) bonds being the longest (2.18–2.37 Å). acs.org The distance between adjacent zirconium atoms within these polynuclear entities is generally in the range of 3.47–3.54 Å. acs.org
Spectroscopic Characterization of Oxobis(propanoato-O)zirconium Structure
Spectroscopic methods are indispensable for confirming the structure of coordination compounds, providing information on ligand-metal bonding, solution-state behavior, and solid-state arrangement.
Vibrational Spectroscopy for Ligand-Metal Interaction Confirmation
Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination of the propanoate ligand to the zirconium center. The key diagnostic signals are the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻). In the free propanoate ion, the difference between these two frequencies (Δν = νₐsym - νₛym) is a characteristic value. Upon coordination to a metal, the positions of these bands shift. The magnitude of the separation (Δν) in the complex compared to the free ion is indicative of the coordination mode. For a bidentate bridging ligand, the Δν value is typically similar to or slightly larger than that of the ionic salt. The presence of a band corresponding to the Zr-O stretching vibration, usually found in the lower frequency region (e.g., 400-600 cm⁻¹), provides direct evidence of the metal-ligand bond formation.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| C-H stretching (alkyl) | 2850 - 3000 | Confirms presence of the propanoate alkyl chain. |
| C=O asymmetric stretch (νₐsym) | 1540 - 1580 | Shift from free ligand values and the separation (Δν) indicate coordination mode. |
| C=O symmetric stretch (νₛym) | 1400 - 1450 | |
| Zr-O stretch | 400 - 600 | Direct evidence of zirconium-oxygen bond formation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
NMR spectroscopy provides detailed information about the structure of the compound in solution.
¹H and ¹³C NMR: These techniques are used to characterize the organic propanoate ligands. The ¹H NMR spectrum would show signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons, with chemical shifts and splitting patterns consistent with a propionate (B1217596) group. Similarly, the ¹³C NMR spectrum would show distinct resonances for the carboxyl, methylene, and methyl carbons. The chemical shifts may change slightly upon coordination compared to the free ligand.
⁹¹Zr NMR: Direct observation of the zirconium nucleus is possible through ⁹¹Zr NMR spectroscopy. However, ⁹¹Zr is a quadrupolar nucleus, which often results in very broad signals, making it challenging to obtain high-resolution spectra. researchgate.net Despite this, for certain zirconium-based materials like metal-organic frameworks (MOFs), ⁹¹Zr solid-state NMR has proven valuable for probing the local structure, symmetry, and order around the zirconium atoms. rsc.org Such studies can distinguish between different coordination environments within a material. rsc.org
| Nucleus | Technique | Expected Observations |
|---|---|---|
| ¹H | Solution-state NMR | Triplet and quartet signals corresponding to the ethyl group of the propanoate ligand. |
| ¹³C | Solution/Solid-state NMR | Three distinct signals for the carboxyl, methylene, and methyl carbons. Solid-state NMR can reveal information about ligand mobility. nih.gov |
| ⁹¹Zr | Solid-state NMR | A broad signal whose parameters (chemical shift, quadrupolar coupling constant) are highly sensitive to the local coordination environment and symmetry of the Zr site. researchgate.netrsc.org |
X-ray Diffraction Analysis for Crystalline Structure Determination
In the absence of a single crystal, Powder X-ray Diffraction (PXRD) can be used. This technique generates a diffraction pattern that serves as a fingerprint for a specific crystalline phase. The pattern for this compound could be compared with databases or patterns of related known materials, such as other zirconium carboxylates or zirconium oxides, to identify the phase and determine unit cell parameters. researchgate.netresearchgate.netosti.gov For example, diffraction peaks observed at specific 2θ angles would correspond to the different crystal planes in the material's lattice structure. researchgate.net
Comparative Structural Analysis with Related Zirconium Carboxylate Complexes
The structural characteristics of this compound are best understood through a comparative lens, examining them alongside other well-characterized zirconium carboxylate complexes. Zirconium, with its strong preference for higher coordination numbers (typically 6 to 8), and the versatile binding modes of carboxylate ligands, gives rise to a fascinating array of structural motifs, most notably polynuclear clusters.
Research into zirconium chemistry has revealed that zirconium carboxylates, including propionates, often form stable hexanuclear clusters. These clusters typically possess a central [Zr₆O₄(OH)₄]⁸⁺ core. The zirconium atoms in this core are bridged by μ₃-oxo and μ₃-hydroxo groups. The positive charge of this core is balanced by twelve carboxylate ligands that cap the cluster, leading to a general formula of [Zr₆(O)₄(OH)₄(RCOO)₁₂]. This structure has been observed for various carboxylate ligands, and it is the most probable structural form for what is often referred to as "zirconium propionate" or "this compound".
The propionate ligands in such a structure can exhibit different coordination modes, including monodentate and bidentate (chelating or bridging) interactions with the zirconium centers. In these clusters, zirconium atoms can be found in different coordination environments. For instance, apical zirconium atoms may be coordinated to two oxide, two hydroxide (B78521), and four oxygen atoms from carboxylate groups, while equatorial zirconium atoms might coordinate to two oxides, two hydroxides, two carboxylate oxygens, and two water molecules. nih.gov
This tendency to form polynuclear clusters is a recurring theme in the chemistry of zirconium with carboxylate ligands. For example, similar hexanuclear and even pentanuclear species have been identified with other carboxylates like benzoates. nih.gov In these structures, the fundamental coordination principles remain the same: high coordination numbers for zirconium and bridging functionalities of both the oxo/hydroxo groups and the carboxylate ligands.
The bond distances within these zirconium carboxylate clusters follow a predictable trend. The Zr-O bonds involving the bridging oxide ligands are typically the shortest, ranging from 2.00 to 2.14 Å. The coordination bonds to the carboxylate oxygen atoms are of intermediate length, generally falling between 2.16 and 2.28 Å. The longest coordination bonds are those to the hydroxide and water molecules, with distances in the range of 2.18 to 2.37 Å. nih.gov The distances between adjacent zirconium atoms within these polynuclear frameworks are typically in the range of 3.47–3.54 Å. nih.gov
A comparative look at a related β-diketonate complex, oxobis(2,4-pentanedionato)zirconium (zirconyl acetylacetonate), also provides insight. While not a carboxylate, its "oxobis" nature suggests a similar zirconyl (ZrO²⁺) core, though its detailed structure and potential for cluster formation would be influenced by the different steric and electronic properties of the acetylacetonate (B107027) ligand compared to the propionate ligand. nist.gov
The table below provides a comparative overview of key structural parameters for related zirconium complexes, illustrating the common structural themes.
| Compound/Complex Type | Typical Structural Motif | Zirconium Coordination Number | Key Ligands | Reported Zr-O Bond Distances (Å) |
| Zirconium Propionate | Hexanuclear Cluster: [Zr₆(O)₄(OH)₄(C₂H₅COO)₁₂] | 6-8 | Propionate, Oxo, Hydroxo | Not specifically reported for propionate, but expected to be similar to other carboxylates. |
| Zirconium Benzoate | Hexanuclear and Pentanuclear Clusters nih.gov | 8 nih.gov | Benzoate, Oxo, Hydroxo, Aqua nih.gov | Zr-O(oxide): 2.00-2.14, Zr-O(carboxylate): 2.16-2.28, Zr-O(hydroxide/water): 2.18-2.37 nih.gov |
| Zirconium Glycinate | Hexanuclear Cluster acs.org | 8 acs.org | Glycine, Oxo, Hydroxo acs.org | Not detailed in the provided search results. |
| Zirconium with Hydroxamate Ligands (e.g., DFO) | Mononuclear complexes with coordinated water nih.gov | 7 or 8 nih.gov | Hydroxamate, Aqua nih.gov | Zr-O(hydroxamate/water): ~2.2-3.0 nih.gov |
It is important to note that the term "this compound" with the simple formula C₆H₁₀O₆Zr likely represents an idealized or simplified stoichiometry of these more complex cluster structures. Current time information in Bangalore, IN.ontosight.ai The actual material sold under this name may be an ill-defined mixture of such clusters. wikipedia.org
Catalytic Activity and Reaction Mechanisms of Oxobis Propanoato O Zirconium
Lewis Acidity and Catalytic Activation by Zirconium Centers in Oxobis(propanoato-O)zirconium
Zirconium compounds, including this compound, are recognized for their catalytic activity, which is largely attributed to the Lewis acidic nature of the zirconium(IV) center. rsc.orgnih.gov With a d0 electron configuration, the Zr4+ ion acts as an effective electron pair acceptor, enabling it to coordinate with Lewis bases. rsc.org This interaction is fundamental to its role in activating substrates for various chemical transformations. The Lewis acidity of zirconium-containing materials can be quantified using techniques like pyridine (B92270) adsorption followed by FTIR spectroscopy and titration with Hammett indicators. rsc.org Studies on zirconia (ZrO₂), a related zirconium oxide, demonstrate its ability to function as a Lewis acid catalyst in reactions such as the synthesis of tetrahydropyridine (B1245486) derivatives. nih.gov
Mechanistic Pathways of Zirconium-Mediated Catalytic Transformations
The catalytic cycle of zirconium-mediated reactions typically begins with the coordination of a substrate to the Lewis acidic zirconium center. This coordination activates the substrate, making it more susceptible to nucleophilic attack. For instance, in condensation reactions, the zirconium catalyst activates a carbonyl group, facilitating the subsequent reaction steps. nih.gov
Computational studies have been employed to elucidate the mechanistic pathways of zirconium-catalyzed reactions, such as the hydroaminoalkylation of dienes. researchgate.net These studies help in understanding the energy profiles of the reaction and the structure of intermediate species. researchgate.net The general mechanism often involves the formation of a zirconium-enolate or a similar activated intermediate, which then reacts with another substrate molecule. The final step is typically the release of the product and regeneration of the catalyst.
Correlation of Zirconium Coordination Environment with Catalytic Performance
The catalytic performance of zirconium-based catalysts is intricately linked to the coordination environment of the zirconium atom. arxiv.org Factors such as the nature of the ligands, the geometry of the coordination sphere, and the presence of supporting materials can significantly influence the catalyst's activity and selectivity. cjcatal.com
Coordination engineering, which involves the deliberate modification of the coordination environment, has been shown to be a powerful strategy for optimizing catalytic performance. arxiv.org For example, creating an asymmetric coordination environment can lead to an asymmetric charge distribution, which can influence the orientation of adsorbed molecules and enhance catalytic activity. arxiv.org The interaction between the zirconium center and its support material can also play a crucial role. For instance, the formation of mixed Ti-O-Zr bonds in a supported catalyst has been shown to be beneficial for the adsorption and activation of reactants. rsc.org Research has demonstrated that the Lewis acidity and, consequently, the catalytic activity of supported zirconium species are dependent on the metal loading, with an optimal concentration leading to the highest performance. rsc.org
Specific Catalytic Applications and Mechanistic Studies
Catalysis of Transesterification Reactions
Zirconium-based catalysts have shown promise in facilitating transesterification reactions, a key process in the production of biodiesel. While specific studies on this compound are not prevalent in the provided results, the catalytic activity of other zirconium compounds like zirconium-based carbonaceous acids and mixed oxides highlights their potential. mdpi.com The Lewis acidic zirconium centers are believed to activate the carbonyl group of the ester, making it more susceptible to attack by an alcohol.
The table below presents data on the catalytic performance of various catalysts in transesterification reactions, illustrating the conditions and yields achieved. This provides a comparative context for the potential application of zirconium-based catalysts.
| Catalyst | Feedstock | Catalyst Loading (wt.%) | Methanol to Oil Molar Ratio | Temperature (°C) | Reaction Time (h) | Biodiesel Yield (%) |
| KOH | Waste Scum | 1.2 | N/A | 75 | 0.5 | 96.7 mdpi.com |
| KOH | Sunflower Oil | 1 | 6:1 | 60 | 3 | 98.6 mdpi.com |
| NaX Zeolite/KOH | Soybean Oil | 3.0 | 10:1 | 65 | 8 | 85.6 mdpi.com |
| ZrO₂/La₂O₃ | N/A | 12 | 15:1 | 50 | 1 | 95.99 mdpi.com |
| BaO | Palm Oil | 3 | N/A | N/A | 1 | 95.2 mdpi.com |
| SrO | Palm Oil | 3 | N/A | N/A | 1 | 95.2 mdpi.com |
| CaO | Palm Oil | 3 | N/A | N/A | 1 | 77.3 mdpi.com |
Initiation of Ring-Opening Polymerization
Zirconium complexes are effective initiators for the ring-opening polymerization (ROP) of cyclic esters. rsc.org The mechanism typically involves the coordination of the cyclic monomer to the Lewis acidic zirconium center, followed by nucleophilic attack by an initiating group (e.g., an alkoxide) attached to the zirconium. This opens the ring and generates a propagating species that can continue to react with more monomer units.
Recent advancements have focused on the use of regioselective ROP to synthesize sequence-controlled polymers. acs.org This approach allows for precise control over the polymer's microstructure by carefully designing the monomer and the catalyst system. acs.org The stereoselectivity of the polymerization can also be controlled by the catalyst, leading to polymers with specific tacticities. acs.org
Activity in Knoevenagel Condensation and Other Condensation Reactions
Zirconium(IV) oxide has been demonstrated to be an efficient catalyst for Knoevenagel condensation reactions. doaj.orgresearchgate.net These reactions involve the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. The Lewis acidic zirconium center activates the carbonyl component, facilitating the initial nucleophilic attack from the carbanion of the active methylene compound. The reaction proceeds through a series of steps, ultimately leading to the formation of a new carbon-carbon double bond. The use of a heterogeneous zirconium catalyst offers advantages such as mild reaction conditions and the potential for catalyst recycling. researchgate.net
Zirconium-based catalysts are also active in other condensation reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. nih.gov The proposed mechanism involves the activation of an aldehyde by the zirconium catalyst, followed by a series of condensation and cyclization steps. nih.gov
Hydrolytic Catalysis, Including Organic Phosphate (B84403) Hydrolysis
The capacity of zirconium-based compounds to catalyze the hydrolysis of phosphate esters is a field of significant interest, primarily due to the stability of these esters and their presence in environmental pollutants and nerve agents. While direct studies on this compound are limited, research on closely related zirconium-oxo clusters provides significant mechanistic insights into its potential for hydrolytic catalysis, particularly in the breakdown of organic phosphates.
Discrete zirconium-oxo clusters serve as excellent models for understanding the hydrolytic activity of this compound. For instance, a hexanuclear zirconium-oxo cluster, [Zr₆O₄(OH)₄(C₂H₃O₂)₈(H₂O)(OH)Cl₃], has demonstrated efficacy in the hydrolysis of the pesticide paraoxon, a phosphate triester. nih.gov This activity is noteworthy as it proceeds under a range of pH conditions, from acidic to near-neutral, which is a significant advantage over many other catalysts that are only effective in alkaline environments. nih.gov
The proposed mechanism for this hydrolysis involves a binuclear Zr(IV)-Zr(IV) active site. This dual-metal center is believed to function in a manner analogous to some metalloenzymes, where one zirconium atom acts as a Lewis acid to activate the phosphoryl oxygen, while a hydroxide (B78521) ligand on the adjacent zirconium atom performs a nucleophilic attack on the phosphorus center. nih.gov This cooperative action facilitates the cleavage of the stable P-O ester bond. The reaction's dependence on pH and temperature has been observed, with increased activity at higher pH and temperatures. nih.gov
The general applicability of zirconium-based materials as catalysts for hydrolysis is further supported by studies on zirconium phosphates. These materials possess both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers), both of which can contribute to the catalytic hydrolysis of various organic molecules. mdpi.com
Exploration in Oxidative Carboxylation Reactions with Carbon Dioxide
The utilization of carbon dioxide (CO₂) as a C1 feedstock for the synthesis of value-added chemicals is a cornerstone of green chemistry. Oxidative carboxylation, which combines a substrate with CO₂ and an oxidant, is an attractive route to produce cyclic carbonates from olefins. While direct research on this compound in this area is not yet prevalent, the performance of other zirconium-based materials, such as metal-organic frameworks (MOFs), highlights the potential of zirconium centers for this transformation.
A notable example is a copper-functionalized zirconium MOF (Zr-CPB-Cu), which has been successfully employed as a heterogeneous catalyst for the oxidative carboxylation of styrene (B11656) with CO₂. rsc.org In this system, the bimetallic Zr-Cu sites, along with the porous structure of the MOF, facilitate the reaction, achieving high conversion of styrene (97%) and a high yield of styrene carbonate (92%) under relatively mild conditions (1 atm CO₂, 80 °C). rsc.org The catalyst demonstrated excellent reusability, maintaining its activity for up to six cycles. rsc.org
The mechanism in such systems is thought to involve the activation of the olefin on one metal site and the coordination of CO₂ at or near the zirconium center, which acts as a Lewis acid. The presence of an oxidant is crucial for the initial epoxidation of the olefin, which is then followed by the cycloaddition of CO₂. The promising results with zirconium-based MOFs suggest that simpler zirconium compounds like this compound could also serve as effective catalysts or catalyst precursors for oxidative carboxylation reactions, a research avenue ripe for exploration.
Design and Performance of Heterogeneous Zirconium Propanoate Catalytic Systems
To enhance the practical applicability of this compound as a catalyst, its immobilization onto solid supports to create heterogeneous systems is crucial. This approach aims to improve stability, facilitate catalyst-product separation, and enable recyclability.
Immobilization Strategies for Enhanced Stability and Recyclability
The heterogenization of homogeneous catalysts is a widely adopted strategy to combine the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts. tezu.ernet.in For zirconium propanoate systems, several immobilization techniques can be envisioned.
One of the most effective methods is grafting , where the catalyst is chemically bonded to the surface of a support material. Research on a close analog, zirconium 1-propoxide, has demonstrated the success of this approach. When grafted onto mesoporous silica (B1680970) (SBA-15), the resulting catalyst showed high activity in the Meerwein-Ponndorf-Verley reduction. researchgate.net This immobilized catalyst was robust, showing no loss of activity in the presence of moisture and no leaching of the zirconium species into the reaction mixture, allowing for multiple reuse cycles. researchgate.net
Another promising strategy is the use of Supported Ionic Liquid Phase (SILP) catalysis. In this technique, a solution of the homogeneous catalyst in an ionic liquid is deposited as a thin film onto a porous support. This method can improve catalyst selectivity and protect it from deactivation. mdpi.com While not yet reported for this compound specifically, it represents a viable approach for its heterogenization.
The encapsulation of the catalyst within the pores of materials like zeolites or MOFs is another advanced immobilization method that can enhance stability and introduce shape selectivity. mdpi.com
The choice of immobilization strategy significantly impacts the final catalyst's performance. Below is a table summarizing potential immobilization methods for this compound.
| Immobilization Method | Description | Potential Advantages |
| Grafting | Covalent bonding of the catalyst to the support surface. | High stability, prevents leaching, allows for reuse. |
| Supported Ionic Liquid Phase (SILP) | Catalyst is dissolved in an ionic liquid film on a support. | Enhanced selectivity, protection of the active site. |
| Encapsulation | Physical entrapment of the catalyst within the pores of a support. | Improved stability, potential for shape selectivity. |
| Physical Adsorption | Non-covalent interaction between the catalyst and the support. | Simple preparation, but may lead to leaching. |
Influence of Support Materials on Catalytic Efficiency
The choice of support material is as critical as the immobilization strategy itself, as it can significantly influence the catalytic efficiency of the heterogenized this compound system. The support not only provides mechanical stability but can also affect the dispersion of the active sites and participate in the catalytic cycle.
Silica (SiO₂) is a widely used support material due to its high surface area, chemical inertness, thermal stability, and tunable porosity. catalysis.blogmdpi.com The high surface area allows for a high loading and good dispersion of the catalytic species, maximizing the number of accessible active sites. catalysis.blog The inert nature of silica prevents unwanted side reactions, while its thermal stability is crucial for reactions conducted at elevated temperatures. catalysis.blog The successful use of SBA-15 silica as a support for zirconium 1-propoxide underscores the suitability of silica for zirconium-based catalysts. researchgate.net The addition of silica to zirconia has also been shown to improve the latter's resistance to degradation, which is a beneficial property for a catalyst support. nih.gov
The table below summarizes the properties of common support materials and their potential influence on the catalytic efficiency of supported this compound.
| Support Material | Key Properties | Influence on Catalytic Efficiency |
| Silica (SiO₂) ** | High surface area, inert, thermally stable, tunable porosity. catalysis.blog | Excellent dispersion of active sites, prevents side reactions, good stability. |
| Zirconia (ZrO₂) | Acidic/basic properties, thermal stability. mdpi.com | Potential for synergistic catalytic effects with the zirconium catalyst. |
| Ceria-Zirconia (CeO₂-ZrO₂) ** | Redox properties, oxygen storage capacity. nih.gov | May enhance activity in redox-sensitive reactions like oxidative carboxylation. |
| Alumina (Al₂O₃) | Acidic or basic depending on preparation, high surface area. | Can influence the electronic properties of the catalyst and reaction selectivity. |
| Porous Polymers | Tunable surface chemistry and porosity. mdpi.com | Can be functionalized to enhance catalyst-support interactions and stability. |
Advanced Applications of Oxobis Propanoato O Zirconium As a Precursor in Materials Science and Engineering
Formation of Zirconium Oxide Thin Films and Coatings
The ability to create thin, uniform layers of zirconium oxide on various substrates is crucial for a wide range of applications, from protective coatings to components in electronic devices. nih.gov Oxobis(propanoato-O)zirconium serves as a valuable precursor in this context, particularly in conjunction with sol-gel techniques. ontosight.ai
The sol-gel process is a versatile and cost-effective method for producing high-quality ceramic coatings. mdpi.com It involves the creation of a 'sol'—a colloidal suspension of solid particles in a liquid—which is then deposited onto a substrate. Subsequent heat treatment converts the sol into a dense 'gel' and finally into a solid oxide film. scispace.combohrium.com
In a typical sol-gel process utilizing a zirconium precursor, the compound is dissolved in a suitable solvent, often with other reagents to control the reaction. malayajournal.org For instance, zirconium n-propoxide can be mixed with ethanol (B145695), deionized water, and hydrochloric acid to form a sol. nih.gov This sol can then be applied to a substrate using techniques like spin-coating, which involves rotating the substrate at high speed to spread the sol evenly. nih.govstumejournals.com After deposition, the coated substrate is heated to first dry the film and then to induce the decomposition of the precursor and the formation of a crystalline ZrO₂ layer. stumejournals.com
The choice of precursor and deposition parameters significantly influences the final properties of the coating. For example, modifying a zirconium oxychloride-based sol with polyethylene (B3416737) glycol (PEG) has been shown to produce thin, homogeneous ZrO₂ films with a thickness of around 80 nm. mdpi.com
Table 1: Parameters in Sol-Gel Deposition of ZrO₂ Coatings
| Parameter | Description | Example | Impact on Coating |
|---|---|---|---|
| Precursor | The starting zirconium compound. | Zirconium n-propoxide, Zirconium oxychloride | Affects reaction chemistry and final purity. |
| Solvent | The liquid medium for the sol. | Ethanol, 1-butanol | Influences sol stability and evaporation rate. |
| Deposition Technique | Method of applying the sol to the substrate. | Spin-coating, Dip-coating | Determines film thickness and uniformity. |
| Annealing Temperature | The temperature at which the film is heat-treated. | 350°C - 600°C stumejournals.commdpi.com | Controls crystallinity and phase of the ZrO₂. |
| Additives | Compounds added to modify the sol properties. | Polyethylene glycol (PEG) | Can improve film homogeneity and affect refractive index. mdpi.com |
The performance of a zirconium oxide coating is intrinsically linked to its morphology (surface structure) and crystallinity (the degree of structural order). By carefully controlling the synthesis parameters, these properties can be tailored to meet the demands of specific applications.
For instance, in the context of protective barriers for organic electronic devices, the crystallinity of the ZrO₂ film is a critical factor. nih.gov Lower deposition temperatures, such as 80 °C, can produce amorphous (non-crystalline) films, which have been shown to provide better barrier properties against water vapor compared to their crystalline counterparts grown at higher temperatures (140 °C and 200 °C). nih.gov The use of ozone as an oxidant instead of water can further enhance these barrier properties. nih.gov
The morphology of the film, including its density and the absence of cracks, is also crucial. mdpi.com The addition of polymers like PEG to the precursor solution can result in uniform, dense, and crack-free coatings. mdpi.com The concentration of the precursor solution and the number of deposition cycles can also be varied to control the thickness and crystalline character of the film. tuwien.at
Synthesis of Zirconia Nanoparticles and Nanostructures
The synthesis of zirconium oxide in the form of nanoparticles and other nanostructures unlocks a host of new applications, driven by their high surface-area-to-volume ratio and quantum-scale properties. researchgate.net this compound and related precursors are instrumental in the bottom-up fabrication of these nanomaterials.
A variety of chemical methods are employed to produce zirconia nanoparticles with desired shapes, sizes, and crystallinity. nih.gov These methods include sol-gel processing, hydrothermal synthesis, and co-precipitation. nih.gov In these approaches, a zirconium precursor, such as zirconium acetate (B1210297) hydroxide (B78521) or zirconium oxychloride, is reacted under controlled conditions to induce the nucleation and growth of nanoparticles. researchgate.netekb.eg
For example, zirconia nanoparticles can be synthesized by a sol-gel auto-combustion method using zirconium oxychloride, ethylene (B1197577) glycol, and tartaric acid. ekb.eg The resulting gel is then ignited to produce a powder which, upon calcination at 500 °C, yields pure crystalline zirconium oxide nanoparticles. ekb.eg The size of the synthesized nanoparticles can be controlled by adjusting the calcination temperature; higher temperatures generally lead to larger particle sizes. researchgate.net
Green synthesis routes, which utilize plant extracts as reducing and capping agents, are also being explored as an eco-friendly alternative for producing ZrO₂ nanoparticles. nih.govijcrt.org Phytochemicals present in the plant extracts, such as polyphenols and flavonoids, facilitate the transformation of the zirconium precursor into nanoparticles. nih.gov
Zirconia can exist in three main crystalline phases at atmospheric pressure: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). nih.gov The monoclinic phase is stable at room temperature, while the tetragonal and cubic phases are typically stable at elevated temperatures. ekb.eg However, at the nanoscale, it is possible to stabilize the tetragonal and cubic phases at room temperature, which often exhibit enhanced properties for certain applications.
The crystalline phase of the resulting zirconia nanomaterials can be tailored by carefully controlling the synthesis conditions. Key factors include:
Temperature: The calcination temperature plays a crucial role in determining the final crystalline phase. For example, a mixture of monoclinic and tetragonal phases can be obtained, with the proportion of the monoclinic phase increasing at higher temperatures. beilstein-journals.org
Solvents and Capping Agents: The choice of solvent and the presence of capping agents can influence the growth and phase of the nanoparticles. The introduction of ethanol in a synthesis system has been shown to favor the formation of pure monoclinic zirconia nanocrystals. d-nb.info
Particle Size: There is a size-dependent stability of the different zirconia polymorphs. Smaller nanoparticles (e.g., <14 nm) tend to favor the tetragonal phase, while larger particles (>30 nm) are more likely to be monoclinic. scispace.com
Table 2: Influence of Synthesis Parameters on ZrO₂ Nanoparticle Properties
| Parameter | Effect on Nanoparticle Properties | Research Finding |
|---|---|---|
| Calcination Temperature | Influences particle size and crystalline phase. | Increasing temperature from 600 to 900°C leads to an increase in particle size and a decrease in the optical band gap. researchgate.net |
| Precursor Type | Affects the reaction pathway and final product. | Zirconium acetate hydroxide can be used to synthesize monoclinic zirconia nanoparticles. researchgate.net |
| Solvent | Can direct the crystalline phase formation. | Using ethanol as a solvent can lead to the formation of pure monoclinic ZrO₂ nanocrystals. d-nb.info |
| Capping Agent | Controls particle growth and stability. | Polyvinylpyrrolidone can be used as a capping agent to control the size of zirconia nanoparticles. researchgate.net |
| pH | Influences the morphology and size of nanoparticles. | Varying the pH can be used to obtain different phases and sizes of zirconia nanoparticles. nih.gov |
Role in Advanced Ceramic and Composite Material Fabrication
The zirconia nanoparticles and coatings derived from precursors like this compound are fundamental building blocks for advanced ceramics and composite materials. The unique properties of zirconia, such as its high strength, fracture toughness, and thermal stability, make it a valuable component in these materials. d-nb.info
The incorporation of zirconia nanoparticles into a ceramic matrix can significantly enhance the mechanical properties of the resulting composite. d-nb.info This is due to a phenomenon known as transformation toughening, where the stress at a crack tip can induce a phase transformation in the zirconia particles from the tetragonal to the monoclinic phase, which is accompanied by a volume expansion that counteracts the crack propagation.
Furthermore, zirconia coatings on other materials can create composites with enhanced surface properties, such as improved corrosion and wear resistance. mdpi.com The ability to precisely control the properties of the zirconia layer through the precursor chemistry and processing conditions allows for the design of composite materials tailored for specific and demanding applications.
Precursor for Zirconium-Based Ceramics and Refractories
This compound, also known as zirconium oxypropionate, is a notable precursor for producing zirconium-based ceramics, particularly zirconia (zirconium oxide, ZrO₂). Zirconia is a highly sought-after ceramic material due to its excellent thermal stability, chemical inertness, and mechanical properties. The use of a metalloorganic precursor like this compound allows for precise control over the stoichiometry and morphology of the final ceramic product.
Detailed research has demonstrated the utility of a zirconium propionate (B1217596) precursor, specifically Zr(O₂CCH₂CH₃)₂(OH)₂, in synthesizing zirconia nanopowders through liquid-feed flame spray pyrolysis (LF-FSP). umich.edu This process involves dissolving the precursor in a solvent, aerosolizing the solution, and combusting it to form nanosized oxide particles. umich.edu The thermal decomposition of the propionate ligands leaves behind a high-purity zirconium oxide residue. The choice of precursor is critical in such synthesis routes as it influences the composition and phase of the resulting nanopowders. umich.edu Zirconia produced this way has applications ranging from catalysts and oxygen sensors to thermal barrier coatings and abrasion-resistant materials. umich.edu
The table below summarizes the synthesis of a zirconium propionate precursor for creating zirconia nanopowders, as detailed in scientific literature.
| Parameter | Description | Source |
| Precursor Reactants | Zirconium carbonate [2ZrO₂(CO₂)·x(H₂O)] and excess propionic acid. | umich.edu |
| Reaction Conditions | The mixture is heated at 120 °C for 2 hours with nitrogen sparging to drive the reaction and distill off byproducts. | umich.edu |
| Resulting Precursor | A zirconium propionate precursor formulated as Zr(O₂CCH₂CH₃)₂(OH)₂. | umich.edu |
| Ceramic Synthesis Method | Liquid-Feed Flame Spray Pyrolysis (LF-FSP) of the precursor dissolved in an alcohol solvent. | umich.edu |
| Final Ceramic Product | High-surface-area zirconia (ZrO₂) nanopowders. | umich.edu |
While some commercial suppliers list zirconium propionate in connection with refractory products, detailed research findings on its specific role and reaction mechanisms as a precursor for industrial refractories are not extensively documented in publicly available literature. google.commade-in-china.com
Incorporation into Polymeric Precursors for Zr-Containing Ceramic Composites (e.g., ZrB₂, ZrC/SiC/C)
The incorporation of this compound into polymeric precursors for the synthesis of advanced zirconium-containing ceramic composites, such as Zirconium Diboride (ZrB₂) or Zirconium Carbide/Silicon Carbide/Carbon (ZrC/SiC/C), is not described in the available scientific literature based on the conducted research. While the polymer-derived ceramics (PDC) route is a common method for producing such composites, the literature does not specify the use of this compound for this purpose.
Patents and research articles mention zirconium oxypropionate in the context of chemical mechanical polishing (CMP) slurries used for finishing silicon carbide (SiC) surfaces. google.comepo.orgorbit.com However, this application involves the surface treatment of an existing ceramic material rather than the synthesis of a bulk ZrC/SiC/C composite from a polymeric precursor containing the zirconium compound.
Theoretical and Computational Studies on Oxobis Propanoato O Zirconium
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry and condensed matter physics, capable of providing detailed information about metal-ligand interactions and reaction mechanisms.
Investigation of Metal-Ligand Bonding and Electron Density Distribution
DFT calculations are instrumental in elucidating the nature of the bonding between the zirconium center and the propanoate ligands in compounds like Oxobis(propanoato-O)zirconium. These calculations can determine key structural parameters and electronic properties.
Key Research Findings:
Bonding Characteristics: In related zirconium-carboxylate clusters, DFT studies have shown that the Zr–O bond distances are influenced by the coordination environment. Zr–O bonds involving bridging oxide or hydroxide (B78521) ligands are typically shorter and stronger, while those to carboxylate oxygens are slightly longer. For instance, in various zirconium-carboxylate clusters, Zr–O(oxide) distances are in the range of 2.00–2.14 Å, whereas Zr–O(carboxylate) distances are typically between 2.16 and 2.28 Å nih.govacs.org. These values provide a reasonable estimate for the expected bond lengths in this compound.
Electron Density Analysis: The topology of the electron density, often analyzed using the Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of the chemical bonds. Studies on zirconium complexes have indicated that the interaction between zirconium and oxygen ligands is not purely covalent but involves significant dative, coordinate interactions nih.gov. This suggests a considerable ionic character in the Zr-O bonds of this compound.
Frontier Molecular Orbitals: DFT calculations can identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In zirconium-oxo clusters, the HOMO is often localized on the bridging oxo or hydroxo ligands, while the LUMO is primarily centered on the zirconium d-orbitals. This electronic structure is crucial for understanding the reactivity of the complex, including its potential as a catalyst.
Below is a hypothetical data table summarizing typical bond parameters that could be obtained from a DFT calculation on this compound, based on data from related structures.
| Parameter | Predicted Value |
| Zr=O Bond Length (Å) | ~1.80 - 1.95 |
| Zr-O(propanoate) Bond Length (Å) | ~2.10 - 2.25 |
| O-Zr-O Bond Angle (°) | ~90 - 110 |
| Mulliken Charge on Zr | +1.5 to +2.5 |
Note: This table is illustrative and based on values from similar zirconium complexes.
Prediction of Catalytic Reaction Pathways and Transition States
DFT is a powerful tool for mapping out potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways, intermediates, and transition states. While specific catalytic applications of this compound are not detailed in the literature, zirconium-based compounds are known catalysts for various organic transformations.
Key Research Findings on Related Systems:
Mechanism of Catalysis: For zirconium-catalyzed reactions, DFT can be used to model the substrate binding, the catalytic transformation, and the product release. For example, in amidation reactions catalyzed by zirconium oxo clusters, DFT and MD studies have confirmed the crucial role of these clusters in the reaction mechanism researchgate.net.
Transition State Analysis: By locating the transition state structures and calculating their energies, DFT can provide insights into the reaction kinetics. This information is vital for optimizing reaction conditions and designing more efficient catalysts. For instance, the activation barriers for different proposed mechanisms can be compared to determine the most likely reaction pathway.
Molecular Dynamics (MD) Simulations for Solution Behavior and Self-Assembly Processes
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for understanding the behavior of compounds in solution and the processes of self-assembly, which are often too complex to be studied by static quantum chemical methods.
Insights from MD Simulations of Related Zirconium Systems:
Solvation and Coordination: MD simulations of Zr⁴⁺ ions in aqueous solution have shown that the ion is typically coordinated by eight water molecules in its first coordination shell acs.org. When complexed with ligands, the number of coordinated water molecules changes. MD simulations of a Zr⁴⁺-chelator complex revealed that even with a hexadentate ligand, the zirconium ion can remain partially solvated, which has implications for its reactivity and stability in solution nih.gov. For this compound, MD simulations could predict its hydration shell and the dynamics of water and propanoate ligand exchange.
Self-Assembly into Clusters: Zirconium carboxylates are known to self-assemble into larger clusters, which are the secondary building units of many metal-organic frameworks (MOFs) nih.govacs.org. MD simulations, potentially in combination with DFT, could be used to model the initial stages of this clustering process, providing insights into the thermodynamics and kinetics of self-assembly elsevierpure.com.
Computational Approaches to Structure-Property Relationships in Zirconium Propanoate Systems
A central goal of computational chemistry is to establish relationships between the molecular structure of a compound and its macroscopic properties. For zirconium propanoate systems, this involves understanding how changes in the ligands or the zirconium coordination environment affect properties such as stability, solubility, and catalytic activity.
Key Aspects of Structure-Property Relationship Studies:
Ligand Effects: Computational studies on zirconium oxo clusters with various carboxylate and phosphonate ligands have demonstrated that the nature of the ligand significantly impacts the thermodynamics of ligand binding and the stability of the resulting cluster researchgate.netfhnw.ch. For instance, sterically hindered ligands can prevent the formation of certain cluster geometries researchgate.net.
Predictive Modeling: By systematically varying the structure of the propanoate ligands in silico (e.g., by adding functional groups) and calculating the resulting properties, it is possible to build predictive models. These models can guide the synthesis of new zirconium propanoate compounds with desired properties for specific applications.
Correlation with Experimental Data: The reliability of computational predictions is established by comparing them with experimental data. For example, calculated bond lengths and angles can be compared with X-ray crystallography data, and predicted vibrational frequencies can be compared with IR and Raman spectra.
Future Directions and Emerging Research Avenues for Oxobis Propanoato O Zirconium
Crafting Complexity: The Development of Novel Oxobis(propanoato-O)zirconium Derivatives with Tunable Molecular Architectures
The future of this compound research is intrinsically linked to the ability to design and synthesize novel derivatives with precisely controlled molecular structures. Scientists are exploring the substitution of the propionate (B1217596) ligand with a variety of other carboxylates to modulate the properties of the resulting zirconium complexes. This approach allows for the fine-tuning of characteristics such as solubility, thermal stability, and reactivity.
Table 1: Examples of Zirconium Carboxylate Cluster Architectures
| Cluster Type | General Formula | Key Structural Feature | Potential Influence of Propionate Ligand |
| Monomeric Hexanuclear | [Zr6O4(OH)4(RCOO)12] | A single octahedral core of six zirconium atoms. | Can influence solubility and reactivity based on steric and electronic effects. |
| Dimeric Dodecanuclear | [Zr12O8(OH)8(RCOO)24] | Two hexanuclear clusters linked together. | The size and nature of the propionate group can impact the dimerization process. |
| Pentanuclear | [Zr5(μ3-O)2(μ3-OH)6(μ-OOCR)4]6+ | An unprecedented core nuclearity in discrete zirconium species. nih.gov | Offers a novel building block for designing new materials. nih.gov |
This table is generated based on research on various zirconium carboxylates and provides a conceptual framework for potential this compound derivatives.
Greener Pathways: Exploration of Sustainable and Green Synthesis Methodologies
The chemical industry's shift towards sustainability is driving the exploration of environmentally friendly methods for producing zirconium compounds. Traditional synthesis routes for zirconium carboxylates often involve energy-intensive processes and the use of hazardous solvents and reagents. nih.gov Consequently, a significant research thrust is focused on developing greener and more sustainable synthesis methodologies for this compound and its derivatives.
Emerging techniques such as microwave-assisted synthesis and sonochemistry are showing considerable promise. youtube.comnih.gov Microwave heating can dramatically reduce reaction times, increase product yields, and lower energy consumption due to its efficient and uniform heating mechanism. youtube.comnih.govnih.govrsc.org Sonochemical methods, which utilize the physical and chemical effects of acoustic cavitation, can also promote the synthesis of nanomaterials under milder conditions. nih.govresearchgate.net Research on the sonochemical-assisted synthesis of zirconia has demonstrated the ability to produce nanocrystalline materials, and this approach holds potential for the direct synthesis of this compound. researchgate.netnih.gov
Furthermore, the development of solvent-free or aqueous-based synthesis routes is a key goal. treibacher.com The use of water as a solvent is highly desirable from an environmental perspective, and research into the aqueous synthesis of zirconium-based metal-organic frameworks (MOFs) at room temperature has shown promising results. treibacher.com These green chemistry approaches are crucial for the cost-effective and environmentally responsible production of this compound for various applications.
Watching it Happen: Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of the formation mechanisms of this compound is essential for optimizing its synthesis and controlling its properties. Advanced in-situ characterization techniques are powerful tools for monitoring the chemical transformations as they occur in the reaction vessel. These methods provide real-time data on the formation of intermediates, the kinetics of the reaction, and the evolution of the final product's structure.
Techniques such as in-situ X-ray absorption spectroscopy (XAS) and pair distribution function (PDF) analysis are being employed to study the early stages of zirconium-oxo cluster formation. acs.orgnih.govrsc.orgresearchgate.net XAS can provide element-specific information about the local coordination environment of the zirconium atoms, allowing researchers to track changes in bonding and structure during the synthesis. rsc.orgresearchgate.net PDF analysis of total X-ray scattering data offers insights into the atomic-scale structure, even for non-crystalline or nanocrystalline materials, revealing the presence of cluster intermediates before the final product crystallizes. acs.orgnih.gov These in-situ studies have confirmed that factors like the presence of water and modulators can significantly accelerate the formation of Zr-oxo clusters. rsc.orgresearchgate.net The application of these advanced analytical methods to the synthesis of this compound will undoubtedly lead to a more rational and controlled approach to its production.
Building Bridges: Integration of this compound into Multifunctional Hybrid Materials
The versatility of this compound makes it an excellent building block for the creation of multifunctional hybrid materials. By integrating this zirconium complex into larger structures, such as polymers or inorganic frameworks, materials with enhanced or novel properties can be developed.
One promising avenue is the use of this compound as a precursor for the synthesis of zirconia (ZrO2) nanoparticles and thin films. researchgate.net For instance, flame spray pyrolysis of zirconium propionate solutions can yield zirconia nanoparticles with controlled specific surface areas. researchgate.net Furthermore, zirconium propoxide, a related compound, has been used to create siloxane-zirconium hybrid materials with high refractive indices by reacting it with functional polysiloxanes. nih.govresearchgate.net These hybrid materials, which form through the hydrolysis and condensation of reactive groups, can be processed into transparent coatings. nih.gov
The incorporation of zirconium carboxylates into mixed-matrix membranes and as fillers in polymer composites is another active area of research. mdpi.com These hybrid materials can exhibit improved mechanical, thermal, or functional properties. For example, zirconium phosphate (B84403), which can be synthesized from zirconium propionate, has been incorporated into Nafion membranes to enhance their proton conductivity at elevated temperatures. psecommunity.org The ability of the zirconium compound to interact with and crosslink polymer chains is key to these enhancements. luxfermeltechnologies.com
Table 2: Potential Hybrid Materials Incorporating this compound
| Hybrid Material Type | Potential Precursor/Component | Key Properties and Applications |
| Zirconia Nanocomposites | This compound | Precursor for the synthesis of zirconia nanoparticles with applications in catalysis and ceramics. researchgate.net |
| Siloxane-Zirconium Coatings | Zirconium (IV) n-propoxide | High refractive index, transparent coatings for optical applications. nih.govresearchgate.net |
| Polymer-Zirconium Composites | This compound | Enhanced mechanical strength, thermal stability, and adhesion in inks and coatings. luxfermeltechnologies.comluxfermeltechnologies.com |
| Functional Membranes | Zirconium phosphate (from zirconium propionate) | Improved ion conductivity and stability in fuel cell membranes. psecommunity.org |
This table illustrates potential applications based on research into related zirconium compounds.
Driving Change: Catalyst Design for Challenging Chemical Transformations and Environmental Remediation
The catalytic potential of zirconium compounds is a major driver of current research, and this compound is being explored as a versatile catalyst and catalyst precursor for a range of challenging chemical transformations and environmental applications. nih.gov The Lewis acidic nature of the zirconium center, combined with the potential for redox activity at the ligand, opens up a wide scope of catalytic reactivity. nih.govnih.gov
In organic synthesis, zirconium carboxylates have shown activity in reactions such as oxidation and esterification. nih.govmdpi.com Zirconium-oxo clusters, which can be formed from propionate precursors, have demonstrated high catalytic activity in the esterification of fatty acids, even outperforming traditional solid catalysts like zirconia nanocrystals and MOFs. nih.gov There is also interest in developing zirconium-based catalysts for more complex reactions, such as the disproportionation of hydrazine (B178648) derivatives. nih.gov
In the realm of environmental remediation, zirconium-based materials are being investigated for the removal of pollutants from water. psecommunity.orgnih.govnih.gov Zirconium(IV) has a strong affinity for phosphate, making zirconium-based adsorbents highly effective for removing excess phosphate from wastewater, a key contributor to eutrophication. psecommunity.orgnih.gov Composites made from zirconium propoxide and sepiolite (B1149698) have been shown to effectively adsorb phosphate from aqueous solutions through the formation of inner-sphere complexes. mdpi.com Additionally, zirconium-based materials have shown promise in the photocatalytic degradation of organic pollutants. The development of robust and recyclable catalysts from this compound for these applications is a critical area of future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
